![molecular formula C5H4N2S B3079016 1H-Thieno[3,2-c]pyrazole CAS No. 10588-59-7](/img/structure/B3079016.png)

1H-Thieno[3,2-c]pyrazole

説明

1H-Thieno[3,2-c]pyrazole is a heterocyclic compound with a molecular weight of 124.17 . It is a significant pharmacophore with a broad spectrum of pharmacological activities .

Synthesis Analysis

The synthesis of this compound involves various methods. A key intermediate, 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carbohydrazide, is prepared by Gewald’s synthesis of Ethyl 5-amino-3-methyl-1-phenyl-1H-thieno[3,2-c]pyrazole-6-carboxylate . This intermediate reacts with various reagents to afford different fused and polyfunctional substituted .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C5H4N2S/c1-2-8-5-3-6-7-4(1)5/h1-3H, (H,6,7) .Chemical Reactions Analysis

Pyrazole synthesis involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 124.17 . More specific physical and chemical properties were not found in the search results.科学的研究の応用

Synthesis and Antimicrobial Activities

1H-Thieno[3,2-c]pyrazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds showed moderate to high effectiveness against various microorganisms, including fungi and bacteria, indicating their potential in antimicrobial applications (Aly, 2016).

Pharmaceutical and Biological Activities

Research has highlighted the unique template of pyrazole, associated with several biological activities. Novel thieno[3,2-c]pyrazole derivatives have been synthesized, showcasing potential pharmacological applications (Sophy & Abdel Reheim, 2020).

Synthesis Methods Development

The development of general approaches for the synthesis of thieno[3,2-c]isoquinolines through cascade imination/intramolecular decarboxylative coupling indicates the versatility of this compound in synthetic chemistry (Pandey, Bhowmik, & Batra, 2013).

Antitumor Activity

A novel series of 3-amino-1H-thieno[3,2-c]pyrazole derivatives has been developed, demonstrating significant potency in inhibiting Aurora kinases. This suggests their application in antitumor therapies (Bindi et al., 2010).

Antioxidant Potential

Recent studies have synthesized new heterocyclic compounds containing thieno[3,2-c]pyrazole moieties and evaluated their antioxidant potential. This research demonstrates the potential of these compounds as antioxidants (Kaddouri et al., 2020).

Fluorescent Properties

The synthesis of pyrazole[3,4-b]thieno[2,3-e]pyridine derivatives has been described, showcasing their fluorescent properties. These products emit blue light in solution, indicating their potential in applications requiring fluorescent activity (Yao et al., 2014).

作用機序

Target of Action

1H-Thieno[3,2-c]pyrazole, also known as Tpz-1, has been identified as a potent and selective cytotoxic compound against various cancer cell lines . Its primary targets are cancer cells, particularly human blood, breast, colon, and cervical cancer cell lines . It has also been found to interfere with components of signaling pathways and the cytoskeleton that are important to cell shape, internal organization, growth, and division .

Mode of Action

Tpz-1 interacts with its targets by inducing programmed cell death . It interferes with cell cycle progression, reduces phosphorylation of p38, CREB, Akt, and STAT3 kinases, induces hyperphosphorylation of Fgr, Hck, and ERK 1/2 kinases, and disrupts microtubules and mitotic spindle formation . This disruption of normal cellular processes leads to the death of the cancer cells .

Biochemical Pathways

The biochemical pathways affected by Tpz-1 are primarily those involved in cell cycle progression and signal transduction . By interfering with these pathways, Tpz-1 disrupts the normal functioning of the cancer cells, leading to their death .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tpz-1 are not available in the literature, it has been reported that Tpz-1 consistently induced cell death at low micromolar concentrations (0.19 μM to 2.99 μM) against a panel of 17 human cancer cell lines after 24 h, 48 h, or 72 h of exposure . This suggests that Tpz-1 has good bioavailability and is able to reach its target cells effectively.

Result of Action

The result of Tpz-1’s action is the induction of programmed cell death in cancer cells . This leads to a reduction in the number of cancer cells and potentially to the shrinkage of tumors .

Safety and Hazards

特性

IUPAC Name |

1H-thieno[3,2-c]pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c1-2-8-5-3-6-7-4(1)5/h1-3H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJMZRBZETLXDSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1NN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

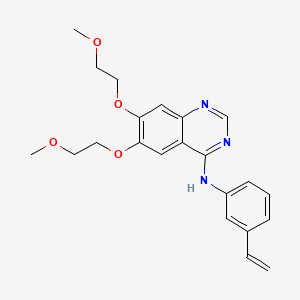

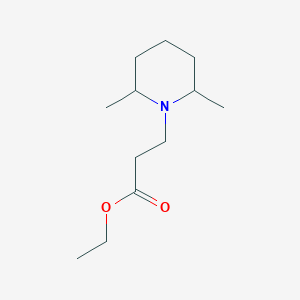

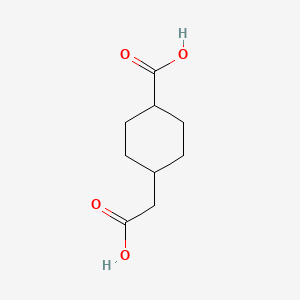

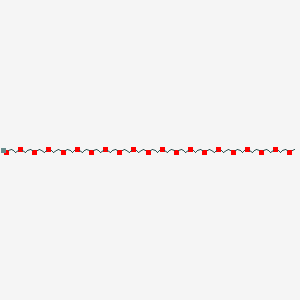

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B3078947.png)

![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3078962.png)

![3-(1H-Indol-3-yl)-4-[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]pyrrole-2,5-dione;hydrochloride](/img/structure/B3079010.png)

![2-Yl]oxy-1,3,5,9,11-pentamethyl-7,13-dioxabicyclo[8.2.1]tridecan-6-one](/img/structure/B3079029.png)

![3-Methyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B3079045.png)

![2-[(4-Hydroxy-1,1-dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B3079056.png)